N-tert-butylpiperidine-4-carboxamide
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Overview
Description
N-tert-butylpiperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxamide group at the 4-position of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butylpiperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-tert-butylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: LiAlH4; performed in anhydrous ether or THF under reflux conditions.
Substitution: Various alkyl or aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: This compound N-oxide.
Reduction: N-tert-butylpiperidine-4-amine.
Substitution: N-alkyl or N-aryl piperidine-4-carboxamides.
Scientific Research Applications
N-tert-butylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-tert-butylpiperidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.
N-tert-butylpiperidine-4-carboxamide N-oxide: Oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the carboxamide group allows for various chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N-tert-butylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLXBOPJKYOSKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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